molecular formula C9H16O2S B13213550 (1-Methanesulfonylethenyl)cyclohexane

(1-Methanesulfonylethenyl)cyclohexane

Cat. No.: B13213550
M. Wt: 188.29 g/mol
InChI Key: ARZAQXSQLMWWLK-UHFFFAOYSA-N
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Description

(1-Methanesulfonylethenyl)cyclohexane is an organic compound with the molecular formula C₉H₁₆O₂S. It is characterized by a cyclohexane ring substituted with a methanesulfonylethenyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methanesulfonylethenyl)cyclohexane typically involves the reaction of cyclohexene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors are often used to ensure consistent product quality and to minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

(1-Methanesulfonylethenyl)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexane derivatives with a methyl group.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Methanesulfonylethenyl)cyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methanesulfonylethenyl)cyclohexane involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simple cycloalkane with no functional groups.

    Methylcyclohexane: A cyclohexane ring with a methyl group.

    Cyclohexanol: A cyclohexane ring with a hydroxyl group.

Uniqueness

(1-Methanesulfonylethenyl)cyclohexane is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

1-methylsulfonylethenylcyclohexane

InChI

InChI=1S/C9H16O2S/c1-8(12(2,10)11)9-6-4-3-5-7-9/h9H,1,3-7H2,2H3

InChI Key

ARZAQXSQLMWWLK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(=C)C1CCCCC1

Origin of Product

United States

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